Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine
Description
BenchChem offers high-quality Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIYHZWFNFNDD-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-N-methyl-Tyr(Bzl)-OH CAS number 428868-52-4
Technical Whitepaper: Optimizing Peptide Synthesis with Fmoc-N-methyl-Tyr(Bzl)-OH
CAS Number: 428868-52-4 Molecular Formula: C₃₂H₂₉NO₅ Molecular Weight: 507.58 g/mol [1]
Executive Summary
Fmoc-N-methyl-Tyr(Bzl)-OH is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS) for the development of peptidomimetics with enhanced metabolic stability. The incorporation of the N-methyl group improves membrane permeability and proteolytic resistance, while the Benzyl (Bzl) protection on the tyrosine phenolic hydroxyl group offers a unique orthogonal protection profile distinct from the standard tert-butyl (tBu) strategy.
Critical Application Note: Unlike Fmoc-Tyr(tBu)-OH, the Bzl protecting group in this derivative is stable to Trifluoroacetic Acid (TFA) . Consequently, this reagent is primarily used when the O-benzyl moiety is intended to remain in the final peptide sequence (e.g., for hydrophobicity studies) or when orthogonal deprotection (via HF or hydrogenation) is required post-cleavage.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Specification |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98.0% |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |
| Chirality | L-isomer (unless specified otherwise) |
| Protecting Groups | N-α: Fmoc (Base labile) Side Chain: Benzyl ether (Acid stable to TFA) |
| Storage | +2°C to +8°C, desiccated |
Strategic Application: The "Dual-Protection" Logic
The selection of CAS 428868-52-4 over standard tyrosine derivatives is driven by two specific synthetic needs:
-
N-Methylation for Bioavailability: The N-methyl group eliminates the hydrogen bond donor capability of the amide backbone. This reduces solvation energy, allowing the peptide to pass through cell membranes more easily, and sterically hinders proteases from cleaving the peptide bond.
-
Benzyl Ether Orthogonality:
-
Standard Fmoc/tBu: Side chains are cleaved simultaneously with the resin linker using 95% TFA.
-
Fmoc/Bzl Strategy: The Bzl group survives 95% TFA. This allows the researcher to synthesize a peptide, cleave it from the resin, and purify it while retaining the hydrophobic O-benzyl group. This is often used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of a receptor.
-
Protocol: Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating N-methylated amino acids presents a "Steric Bottleneck." While coupling this residue is moderately challenging, coupling the next amino acid onto the secondary amine of the N-methyl group is significantly more difficult.
Phase A: Coupling Fmoc-N-Me-Tyr(Bzl)-OH to the Resin
-
Challenge: Moderate steric hindrance.
-
Reagents: HATU or COMU are preferred over HBTU/TBTU.[2]
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
Step-by-Step Protocol:
-
Activation: Dissolve 3.0 eq of Fmoc-N-Me-Tyr(Bzl)-OH and 2.9 eq of HATU in minimal DMF (0.2 M concentration).
-
Base Addition: Add 6.0 eq of DIPEA immediately prior to addition to the resin.
-
Coupling: Add to the resin-bound free amine. Agitate for 60–90 minutes at room temperature.
-
Monitoring: Standard Kaiser test may be inconclusive due to the N-methyl nature; use Chloranil test or micro-cleavage LC-MS for validation.
Phase B: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF with 0.1 M HOBt (HOBt helps suppress aspartimide formation and racemization).
-
Procedure: Treat resin for 5 min, drain, then treat for 10 min.[3] Wash extensively with DMF.[4]
Phase C: Coupling ONTO the N-Methylated Terminus (The Critical Step)
-
Challenge: The N-methyl group creates a secondary amine that is sterically crowded and less nucleophilic. Standard protocols often fail, leading to deletion sequences.
-
Solution: Use high-efficiency coupling cocktails and elevated temperature (if compatible with resin/sequence).
High-Efficiency Protocol:
-
Reagents: Use HATU or PyAOP (Phosphonium salt) with HOAt as an additive.
-
Stoichiometry: 5.0 eq Amino Acid, 5.0 eq HATU, 10 eq DIPEA.
-
Double Coupling: Perform the coupling twice.
-
First Pass: 2 hours at RT.[5]
-
Second Pass: 2 hours at RT or 1 hour at 50°C (Microwave).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from propagating.
Visualization: The Steric Bottleneck Workflow
The following diagram illustrates the specific challenges and decision points when working with this derivative.
Caption: Workflow highlighting the critical "coupling onto" step and the retention of the Bzl group post-cleavage.
Cleavage & Post-Processing
Standard Cocktail (Reagent K equivalent):
-
Composition: TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5)[3][6]
-
Duration: 2–3 hours.
-
Outcome: The peptide is cleaved from the resin.[3][4][6][7][8] Acid-labile groups (tBu, Boc, Trt) are removed. The O-Benzyl group on Tyr remains intact.
If Free Tyrosine is Required: If the Bzl group must be removed to yield free Tyrosine, one of the following "Hard Acid" or catalytic methods is required after the initial TFA cleavage and purification:
-
HF Cleavage: Anhydrous Hydrogen Fluoride (High toxicity risk, requires specialized apparatus).
-
TFMSA: Trifluoromethanesulfonic acid cocktail.
-
Catalytic Hydrogenation: H₂ over Pd/C (Performed in solution on the purified peptide).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Phase A) | Steric hindrance of the N-methyl group. | Switch to COMU or PyAOP; increase temperature to 50°C. |
| Deletion of Next Residue (Phase C) | Failure to couple onto the secondary amine. | Mandatory Double Coupling. Use HOAt additive. Check for aggregation. |
| Racemization | Over-activation or excessive base. | Use Collidine instead of DIPEA. Limit pre-activation time to < 2 mins. |
| Bzl Group Not Removed | Misunderstanding of chemistry. | The Bzl group is TFA-stable. Use Fmoc-N-Me-Tyr(tBu)-OH if free Tyr is desired. |
References
-
Santa Cruz Biotechnology. Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine (CAS 428868-52-4) Product Data.
-
BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
-
Merck Millipore (Novabiochem). Fmoc Solid Phase Peptide Synthesis: Cleavage Protocols.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis: Stability and Cleavage.
Sources
- 1. FMOC-N-ME-TYR(BZL)-OH | 428868-52-4 [m.chemicalbook.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chempep.com [chempep.com]
- 8. cem.de [cem.de]
Synthesis of Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine
Technical Guide: Synthesis of Fmoc-N -methyl-O-benzyl-L-tyrosine
Part 1: Executive Summary & Strategic Rationale
Target Molecule: Fmoc-N
The Synthetic Challenge
The synthesis of N-methylated amino acids protected with the base-labile Fmoc group presents a unique orthogonality challenge. Unlike Boc-chemistry, where strong bases (NaH) and methyl iodide can be used directly (Ben-Ishai method), Fmoc groups are instantly cleaved under basic alkylation conditions. Furthermore, direct methylation of the nitrogen atom increases steric hindrance and propensity for racemization at the
Selected Methodology: The Oxazolidinone Reductive Opening
To ensure optical purity (>99% ee) and chemical yield , this guide details the Oxazolidinone Reductive Ring-Opening Strategy (modified Freidinger/Reddy method). This route is superior to direct alkylation for Fmoc-derivatives because it locks the conformation in a temporary ring structure, preventing racemization, and uses acidic conditions compatible with the Fmoc group.
Route Overview:
-
Condensation: Fmoc-Tyr(Bzl)-OH
Fmoc-Oxazolidinone (via Paraformaldehyde/Acid). -
Reduction: Fmoc-Oxazolidinone
Fmoc-N-Me-Tyr(Bzl)-OH (via Triethylsilane/TFA).
Part 2: Strategic Pathway Visualization
The following diagram outlines the chemical logic and decision-making process for selecting this specific route over alternatives like the Fukuyama-Mitsunobu reaction.
Caption: Comparative analysis of synthetic routes. Route C is selected for its compatibility with Fmoc chemistry and preservation of chiral integrity.
Part 3: Detailed Experimental Protocol
Phase 1: Formation of the 5-Oxazolidinone Intermediate
This step cyclizes the amino acid using paraformaldehyde to form a "masked" N-methyl species. The reaction requires water removal (Dean-Stark) to drive the equilibrium.
Reagents & Materials:
-
Substrate: Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) [1.0 eq]
-
Aldehyde Source: Paraformaldehyde (PFA) [3.0 - 5.0 eq]
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) [0.1 eq]
-
Solvent: Toluene (Anhydrous)
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.
Protocol:
-
Setup: Suspend Fmoc-Tyr(Bzl)-OH (10 mmol, ~4.9 g) and paraformaldehyde (30 mmol, ~0.9 g) in anhydrous toluene (100 mL).
-
Catalysis: Add p-TsOH (1 mmol, ~190 mg).
-
Reflux: Heat the mixture to reflux (110°C). As the reaction proceeds, the suspension will clarify as the oxazolidinone forms.
-
Water Removal: Maintain reflux for 1–2 hours, monitoring the collection of water in the Dean-Stark trap.
-
Monitoring: Check by TLC (SiO₂, 1:1 EtOAc/Hexane). The product (Oxazolidinone) is typically less polar than the starting material.
-
Workup:
-
Result: The crude product is usually a stable oil or foam. It can be used directly or crystallized from Ether/Hexane.
Phase 2: Reductive Ring Opening
The oxazolidinone ring is opened selectively at the O-C bond using a hydride source (Triethylsilane) activated by Trifluoroacetic acid (TFA). This yields the N-methyl group while regenerating the carboxylic acid.
Reagents:
-
Substrate: Crude Fmoc-Oxazolidinone (from Phase 1)
-
Reductant: Triethylsilane (Et₃SiH) [3.0 eq]
-
Acid/Solvent: Trifluoroacetic Acid (TFA) / Chloroform (CHCl₃) [1:1 v/v]
Protocol:
-
Dissolution: Dissolve the crude oxazolidinone in CHCl₃ (5 mL/mmol).
-
Addition: Add Triethylsilane (3.0 eq).
-
Reaction: Add TFA (equal volume to CHCl₃) slowly. Stir at room temperature for 4–12 hours.
-
Quenching: Concentrate the mixture in vacuo to remove TFA and excess silane. Co-evaporate with Toluene (3x) to remove trace TFA.
-
Purification (Critical):
-
Dissolve residue in EtOAc.[2]
-
Extract into saturated NaHCO₃ (aq). The product is an acid, so it goes into the aqueous phase; non-acidic impurities stay in organic.
-
Wash the aqueous phase with Ether (2x).
-
Acidify the aqueous phase carefully with 1M HCl to pH 2. The product will precipitate or oil out.[2]
-
Extract the product back into EtOAc (3x).[2]
-
-
Final Polish: Recrystallize from EtOAc/Petroleum Ether or purify via Flash Column Chromatography (MeOH/DCM gradient) if high purity is required for GMP applications.
Part 4: Reaction Mechanism & Workflow
The following diagram illustrates the molecular transformation and the reductive cleavage mechanism.
Caption: Step-wise transformation from amino acid to N-methyl derivative via the oxazolidinone intermediate.
Part 5: Quality Control & Characterization
To validate the synthesis, the following parameters must be met.
| Parameter | Specification | Method | Expected Observation |
| Purity | > 98.0% | HPLC (C18) | Single peak, no residual Fmoc-Tyr(Bzl)-OH. |
| Identity | Conform | ¹H-NMR (DMSO-d6) | N-Me singlet at ~2.7–2.9 ppm (rotamers). Fmoc protons present. Benzyl protons present.[2][6][7] |
| Chiral Purity | < 0.5% D-isomer | Chiral HPLC | Absence of enantiomeric peak. |
| Mass | M+H or M+Na | LC-MS (ESI) | Molecular ion corresponding to calc. mass + 14 Da (Methyl). |
Note on Rotamers: N-methyl amino acids often display complex NMR spectra due to cis/trans isomerization of the tertiary amide bond (Fmoc-N-Me). Do not mistake split peaks for impurities; variable temperature NMR (at 50°C or higher) often coalesces these peaks.
References
-
Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81. Link
-
Reddy, G. V., Rao, G. V., & Iyengar, D. S. (2000). A new and efficient synthesis of N-methyl amino acids.[8] Tetrahedron Letters, 41(6), 949-951. Link
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[8][9] The Journal of Organic Chemistry, 70(13), 5183–5189. Link
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[5][8][9][10][11] Chemical Reviews, 104(11), 5823–5846. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. EP0376218B1 - Racemization free attachment of amino acids to solid phase - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Efficient Coupling of Fmoc-N-methyl-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
Abstract
The incorporation of N-methylated amino acids, such as Fmoc-N-methyl-Tyr(Bzl)-OH, into peptide sequences is a pivotal strategy in medicinal chemistry for enhancing proteolytic stability, improving cell permeability, and modulating peptide conformation. However, the inherent steric hindrance imposed by the N-methyl group, compounded by the bulky benzyl-protected tyrosine side chain, presents a significant challenge during solid-phase peptide synthesis (SPPS). This often leads to incomplete coupling reactions and the undesired formation of deletion sequences. The selection of an appropriate coupling reagent and optimized protocols are therefore paramount for the successful synthesis of N-methylated peptides. These application notes provide a comprehensive overview of recommended coupling reagents for Fmoc-N-methyl-Tyr(Bzl)-OH, detailed experimental protocols, and a comparative analysis of their performance to guide researchers, scientists, and drug development professionals.
The Challenge of Coupling N-methylated Amino Acids
The primary obstacle in the acylation of N-methylated amino acids is steric hindrance. The methyl group on the nitrogen atom, in conjunction with the amino acid's side chain and the growing peptide chain on the solid support, physically obstructs the approach of the activated carboxylic acid to the secondary amine.[1] This steric congestion leads to significantly slower reaction rates and often incomplete amide bond formation. Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are frequently inefficient for these "difficult couplings".[2]
Failed or incomplete coupling reactions manifest as:
-
Low product yield: The most apparent indicator of a failed reaction.[1]
-
Presence of unreacted starting materials: Analysis of the crude peptide often reveals significant amounts of the truncated peptide sequence.
-
Formation of deletion sequences: Mass spectrometry analysis will show a peptide species missing the intended N-methylated residue.[3]
To overcome these challenges, more potent activating agents and optimized reaction conditions are necessary to drive the coupling reaction to completion.
Recommended Coupling Reagents and Strategies
For sterically hindered N-methylated amino acids like Fmoc-N-methyl-Tyr(Bzl)-OH, the use of high-efficiency coupling reagents is crucial. The most effective reagents generally fall into two categories: phosphonium salts and aminium/uronium salts .[1][4][5] These reagents rapidly convert the carboxylic acid to a highly reactive activated species, facilitating acylation of the sterically encumbered N-methyl amine.
Phosphonium Salt Reagents
Phosphonium-based reagents are highly effective for sterically demanding couplings and are known for their ability to suppress racemization.[1][5]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Often considered a gold standard for coupling N-methylated amino acids due to its high reactivity.[1][5][6]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used and effective reagent for difficult couplings.[5][7]
Aminium/Uronium Salt Reagents
This class of reagents is also highly effective and includes some of the most commonly used coupling agents in modern SPPS.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to suppress racemization.[1][3][5][6] It is important to note that excess HATU can lead to guanidinylation of the N-terminal amine as a side reaction.[5]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU. It offers a safer alternative as its byproducts are not explosive, unlike those derived from HOBt or HOAt.[4][5][6]
Comparative Overview of Recommended Coupling Reagents
| Reagent Class | Reagent | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Phosphonium | PyAOP | Very High | Highly effective for N-methyl amino acids, low racemization.[1][5] | Higher cost.[1] |
| PyBOP | High | Effective for difficult couplings.[5][7] | Byproduct can be carcinogenic. | |
| Aminium/Uronium | HATU | Very High | High reactivity, good for hindered couplings, suppresses racemization.[1][3][5] | Can cause guanidinylation of the amine if used in excess.[5] |
| HCTU | High | Highly effective, often more cost-effective than HATU.[5] | Can also cause guanidinylation. | |
| COMU | Very High | Reactivity comparable to HATU, safer byproducts.[4][5][6] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the coupling of Fmoc-N-methyl-Tyr(Bzl)-OH using recommended reagents. These protocols are based on a 0.1 mmol synthesis scale.
General Preparatory Steps
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes in a suitable reaction vessel.[8]
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[8]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[9]
Protocol 1: HATU/DIPEA Coupling
This protocol is a robust and highly effective method for coupling Fmoc-N-methyl-Tyr(Bzl)-OH.
Workflow for HATU/DIPEA Coupling
Caption: Workflow for HATU/DIPEA mediated coupling.
Reagents:
-
Fmoc-N-methyl-Tyr(Bzl)-OH (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)[7]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF or NMP as solvent
Procedure:
-
In a separate vial, dissolve Fmoc-N-methyl-Tyr(Bzl)-OH and HATU in DMF.
-
Add DIPEA to the solution.
-
Vortex the mixture for 1-2 minutes to pre-activate the amino acid.[3]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or the temperature gently increased (e.g., to 40°C), though this should be done with caution to avoid racemization.[3][10]
-
After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (5x).[3]
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. For N-methylated residues, a false negative is expected. A subsequent coupling with a standard amino acid followed by a positive Kaiser test can indicate a failed N-methyl coupling.
Protocol 2: COMU/DIPEA Coupling
This protocol offers a safer alternative to HATU with comparable efficiency.
Mechanism of COMU Activation
Caption: Simplified activation and coupling using COMU.
Reagents:
-
Fmoc-N-methyl-Tyr(Bzl)-OH (3-5 equivalents)
-
COMU (2.9-4.9 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF or NMP as solvent
Procedure:
-
Dissolve Fmoc-N-methyl-Tyr(Bzl)-OH and COMU in DMF in a separate vial.
-
Add DIPEA to the solution and vortex to mix. Pre-activation is typically very rapid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5x).
-
Monitor the reaction completion as described in the HATU protocol.
Optimization and Troubleshooting
-
Solvent Choice: DMF and NMP are the most common solvents for SPPS. NMP can be beneficial for improving the solubility of reagents and disrupting peptide aggregation.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine to minimize side reactions.[1] For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be considered, although this may require longer reaction times.[1]
-
Double Coupling: If a single coupling is found to be incomplete, a second coupling with a fresh solution of activated amino acid can be performed to drive the reaction to completion.[6]
-
Elevated Temperature: Microwave-assisted synthesis can significantly accelerate the coupling of sterically hindered residues by providing controlled and rapid heating.[3] If a microwave synthesizer is not available, conventional heating to 40-50°C can also be effective.[3]
-
Monitoring: The Kaiser test is not suitable for secondary amines. Alternative tests like the chloranil test can be used to detect unreacted N-terminal proline residues, which can give an indication of coupling efficiency for other secondary amines.[3] However, the most reliable method is to cleave a small amount of resin and analyze the crude product by LC-MS to check for deletion sequences.
Conclusion
The successful incorporation of Fmoc-N-methyl-Tyr(Bzl)-OH into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The steric hindrance associated with this residue necessitates the use of high-potency phosphonium or aminium/uronium salt reagents such as PyAOP, HATU, or COMU. By employing the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can effectively overcome the challenges of coupling N-methylated amino acids, leading to the synthesis of high-quality target peptides for a range of applications in research and drug development.
References
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Impellity. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
- Montalbán, G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1772.
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2016). Green Chemistry - In situ Fmoc removal. Green Chemistry. Retrieved from [Link]
-
Otvös, F., et al. (1999). Coupling difficulty following replacement of Tyr with HOTic during synthesis of an analog of an EGF B-loop fragment. Journal of Peptide Research. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Otvös, F., Murphy, R. F., & Lovas, S. (1999). Coupling difficulty following replacement of Tyr with HOTic during synthesis of an analog of an EGF B-loop fragment. Journal of Peptide Research, 53(3), 302–307.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Fmoc-N-methyl-Tyr(Bzl)-OH in Automated Peptide Synthesizers
Introduction: The Role of N-Methylation in Peptide Drug Discovery
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation, the substitution of the amide proton with a methyl group, imparts significant and often desirable changes to a peptide's biological and physicochemical properties. These modifications can lead to enhanced proteolytic stability, as the N-methylated peptide bond is resistant to cleavage by many proteases, and improved cell permeability due to the increased lipophilicity and reduced hydrogen bonding capacity of the peptide backbone.[1] Furthermore, the steric bulk of the N-methyl group restricts the conformational flexibility of the peptide, which can lock it into a bioactive conformation, potentially leading to increased receptor affinity and specificity.[2]
Fmoc-N-methyl-Tyr(Bzl)-OH is a key building block for introducing a protected, N-methylated tyrosine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group provides robust protection for the phenolic hydroxyl group of tyrosine during synthesis, which can be removed during the final trifluoroacetic acid (TFA) cleavage. This application note provides a comprehensive guide for the efficient incorporation of Fmoc-N-methyl-Tyr(Bzl)-OH in automated peptide synthesizers, addressing the inherent challenges and offering detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
The Primary Challenge: Overcoming Steric Hindrance
The principal difficulty in utilizing Fmoc-N-methyl-Tyr(Bzl)-OH, and indeed all N-methylated amino acids, in SPPS is the significant steric hindrance presented by the N-methyl group.[2] This steric bulk, positioned directly on the nucleophilic nitrogen of the amino acid, physically obstructs the approach of the activated carboxyl group of the incoming amino acid, thereby slowing down the rate of peptide bond formation.[1] This can lead to several undesirable outcomes:
-
Incomplete Coupling: The reaction may not go to completion within standard coupling times, resulting in deletion sequences where the N-methylated residue is missing from the final peptide.[1]
-
Lower Crude Purity and Yield: The presence of deletion sequences and other side products necessitates more rigorous purification, often leading to a lower overall yield of the desired peptide.[1]
-
Chain Termination: In some cases, unreacted N-terminal amines can be capped, preventing further chain elongation.
To overcome these challenges, specialized coupling reagents and optimized protocols are essential.
Recommended Coupling Reagents and Strategic Considerations
Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficiently reactive to efficiently drive the acylation of a sterically hindered N-methylated amine. Therefore, the use of more potent activating agents is highly recommended.
| Coupling Reagent | Class | Advantages | Considerations |
| HATU | Aminium/Uronium | Highly reactive, suppresses racemization, widely regarded as one of the most effective for hindered couplings.[3] | Higher cost compared to some other reagents. |
| HCTU | Aminium/Uronium | Highly efficient, cost-effective alternative to HATU.[4] | |
| PyAOP | Phosphonium | Very effective for N-methylated amino acids.[3] | |
| COMU | Aminium/Uronium | Reactivity comparable to HATU, safer alternative to benzotriazole-based reagents.[3] | |
| PyBrOP | Phosphonium | Highly reactive, can be effective for very difficult couplings. | May lead to racemization with prolonged coupling times. |
Key Strategic Considerations:
-
Excess Reagents: A higher excess of the Fmoc-N-methyl-Tyr(Bzl)-OH and coupling reagents (typically 3-5 equivalents) is often necessary to drive the reaction to completion.[3]
-
Extended Coupling Times: Longer reaction times (1-2 hours, or even longer for particularly difficult sequences) are generally required.[1]
-
Double Coupling: If monitoring indicates incomplete coupling, a second coupling with fresh reagents is a highly effective strategy.[3]
-
Solvent Choice: While N,N-Dimethylformamide (DMF) is the standard solvent, N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation of the growing peptide chain and enhance coupling efficiency, especially in aggregation-prone sequences.[5]
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions by overcoming the activation energy barrier, leading to faster and more complete incorporation of sterically hindered residues.[1]
Visualizing the Challenge and the Workflow
Figure 1: Conceptual diagrams illustrating the structure, the challenge of steric hindrance, and the recommended workflow.
Detailed Protocol for Automated Synthesis
This protocol is a recommended starting point for the incorporation of Fmoc-N-methyl-Tyr(Bzl)-OH using an automated peptide synthesizer. Optimization may be required based on the specific peptide sequence and synthesizer platform.
Materials:
-
Fmoc-N-methyl-Tyr(Bzl)-OH
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)
-
Peptide synthesis grade DMF or NMP
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents:
-
HATU (or HCTU, PyAOP, COMU)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel of the automated synthesizer.[5]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[5]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-N-methyl-Tyr(Bzl)-OH:
-
Reagent Preparation: Prepare a solution of:
-
Fmoc-N-methyl-Tyr(Bzl)-OH (4 equivalents relative to resin loading)
-
HATU (or equivalent coupling agent) (3.9 equivalents)
-
DIEA (8 equivalents)
-
-
Pre-activation: In a separate vessel (or as programmed in the synthesizer), combine the Fmoc-N-methyl-Tyr(Bzl)-OH and HATU in DMF. Add the DIEA and allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature. For automated synthesizers with heating capabilities, a moderate temperature increase (e.g., 35-40°C) may improve coupling efficiency, but should be used with caution to avoid side reactions.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, it is highly recommended to perform a qualitative test to assess the completeness of the reaction. The Bromophenol Blue test is suitable for secondary amines. A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted N-methyl amine, indicating incomplete coupling.[3]
-
-
Recoupling (if necessary):
-
If the monitoring test indicates incomplete coupling, drain the reaction vessel and wash the resin with DMF.
-
Repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-N-methyl-Tyr(Bzl)-OH for an additional 1-2 hours.[3]
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and by-products.[1]
-
-
Continuation of Synthesis: Proceed with the standard deprotection and coupling cycles for the subsequent amino acids in the sequence.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | Steric hindrance of the N-methyl group. Insufficiently reactive coupling agent. Aggregation of the peptide chain. | Use a high-reactivity coupling reagent (HATU, HCTU, COMU). Increase the equivalents of amino acid and coupling reagents (3-5 eq). Extend the coupling time (2-4 hours). Perform a double coupling. Switch solvent from DMF to NMP.[5] |
| Low Yield After Cleavage | Incomplete coupling leading to deletion sequences. Incomplete Fmoc deprotection due to steric hindrance. | Optimize coupling as described above. Increase the Fmoc deprotection time or perform an additional deprotection step.[1] |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete coupling of the N-methylated residue. | Implement the optimized coupling protocol with monitoring and recoupling if necessary. |
| Racemization | Prolonged activation times, especially with highly reactive reagents. Use of certain bases. | Keep pre-activation times to a minimum (1-5 minutes). Consider using a less hindered base like 2,4,6-collidine instead of DIEA.[6] |
| Diketopiperazine Formation | Base-catalyzed cyclization of the N-terminal dipeptide, especially if the N-methylated residue is at the C-terminus or followed by a proline or glycine. | Couple the third amino acid rapidly after deprotection of the second. Use in-situ activation methods. |
Conclusion
The successful incorporation of Fmoc-N-methyl-Tyr(Bzl)-OH into peptides using automated synthesizers is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. By understanding the inherent challenge of steric hindrance and implementing strategies such as the use of highly reactive coupling agents, extended reaction times, and diligent monitoring, researchers can effectively synthesize N-methylated peptides of high purity and yield. These guidelines provide a robust framework for the successful application of Fmoc-N-methyl-Tyr(Bzl)-OH, empowering the development of novel peptide therapeutics with enhanced pharmacological properties.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Lama, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1733. [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]
-
Giraud, M., et al. (2011). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 13-25). Humana Press.
-
Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
-
Eissler, S., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1184–1195. [Link]
-
Biotage. (2014). Automated Synthesis of a Complex Multi-branched Peptide Using Branches™. [Link]
Sources
Technical Guide: Resin Cleavage Strategies for Fmoc-Nα-methyl-O-benzyl-L-Tyrosine
This Application Note is designed for researchers synthesizing or utilizing Fmoc-Nα-methyl-O-benzyl-L-tyrosine (Fmoc-N-Me-Tyr(Bzl)-OH). This specific derivative presents a unique intersection of challenges: steric hindrance from the N-methyl group, orthogonality of the O-benzyl protection in Fmoc chemistry, and the high risk of diketopiperazine (DKP) formation.
The following guide prioritizes the recovery of the protected building block (e.g., from 2-Chlorotrityl chloride resin) and the cleavage of peptides containing this residue , ensuring the structural integrity of the sensitive N-methylated backbone.
Introduction & Strategic Context
Fmoc-Nα-methyl-O-benzyl-L-tyrosine is a specialized building block often synthesized directly on the solid phase due to the high cost and instability of N-methylated amino acids in solution.
-
N-Methylation: Enhances metabolic stability and membrane permeability of peptide therapeutics but introduces significant steric hindrance and promotes side reactions like DKP formation.
-
O-Benzyl (Bzl) Protection: In standard Fmoc SPPS, Tyrosine is typically protected with tert-butyl (tBu). The use of Bzl implies a specific strategic choice: either the user intends to retain the side-chain protection after cleavage (orthogonal protection) or is utilizing a specialized "Boc-like" final deprotection (HF/TFMSA). Crucially, the Bzl group is stable to standard TFA cleavage conditions.
The Core Challenge: DKP Formation
If this residue is located at the C-terminus (attached to the resin), removing the Fmoc group generates a secondary amine that is highly nucleophilic.[1] This amine can back-bite the resin ester linkage, forming a cyclic diketopiperazine (DKP) and detaching the dipeptide from the resin prematurely.[2]
Critical Decision Matrix: Selecting the Protocol
Choose the protocol based on your experimental goal:
| Goal | Resin Type | Reagent | Outcome |
| A. Recover Building Block | 2-Chlorotrityl (2-CTC) | 1% TFA in DCM | Fmoc-N-Me-Tyr(Bzl)-OH (Protected AA) |
| B. Cleave Peptide | Wang / Rink Amide | 95% TFA Cocktail | H-Peptide-OH (Side chain Bzl retained) |
| C. Total Deprotection | Wang / PAM | HF / TFMSA | H-Peptide-OH (Side chain Bzl removed) |
Note: Protocol A is the most common scenario for this specific derivative, as researchers often synthesize the N-methyl AA on resin to use it in a subsequent coupling.
Protocol A: Recovery of Protected Fmoc-N-Me-Tyr(Bzl)-OH
Primary Application: Synthesizing the amino acid building block on 2-CTC resin for purification and re-use in peptide assembly.
Mechanism
The 2-Chlorotrityl (2-CTC) linker is highly acid-labile. Dilute trifluoroacetic acid (1%) cleaves the ester bond between the resin and the carboxyl group without affecting the Fmoc group (base-labile) or the O-benzyl group (strong-acid labile).
Reagents
-
Cleavage Cocktail: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3]
-
Quenching Solution: 10% Pyridine in Methanol (MeOH).
Step-by-Step Methodology
-
Resin Preparation:
-
Wash the resin-bound Fmoc-N-Me-Tyr(Bzl) (approx. 100–500 mg) with DCM (3 × 5 mL) to remove residual DMF. DMF is basic and can neutralize the dilute TFA.[3]
-
-
Acidolysis (The "Flow" Method):
-
Place resin in a fritted syringe or synthesis column.
-
Add 5 mL of 1% TFA/DCM .
-
Agitate gently for 2 minutes .
-
Critical: Filter the filtrate immediately into a flask containing 2 mL of 10% Pyridine/MeOH .
-
Reasoning: Prolonged exposure to TFA, even dilute, can cause retritylation or minor degradation. Pyridine neutralizes the acid instantly.
-
-
Repetition:
-
Repeat the 1% TFA treatment and filtration step 5–10 times .
-
Combine all filtrates in the quenching flask.
-
-
Final Wash:
-
Wash the resin with DCM (3 × 10 mL) and combine with the filtrate.
-
-
Work-up:
-
Concentrate the combined solution under reduced pressure (rotary evaporator) to remove DCM and excess pyridine.
-
Precipitation: Add cold water or hexanes to the residue to precipitate the product. If it oils out (common for N-methyl AAs), dissolve in minimal DCM and wash with 5% citric acid/water to remove pyridinium salts, then dry over MgSO₄.
-
-
Validation:
-
Analyze via HPLC (C18) and ESI-MS. Expect mass = [M+H]⁺ of Fmoc-N-Me-Tyr(Bzl)-OH.
-
Protocol B: Cleavage of Peptides Containing N-Me-Tyr(Bzl)
Primary Application: Cleaving a full peptide from Wang or Rink resin where the O-benzyl group is intended to remain on the Tyrosine (e.g., for fragment condensation or specific biological probes).
Reagents
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[3][4]
-
Note: Do not use scavengers like thioanisole unless necessary for other residues (Met, Cys), as they are not needed for Bzl and can sometimes promote partial cleavage.
-
Step-by-Step Methodology
-
Pre-Wash: Wash resin with DCM to remove DMF.[3]
-
Cleavage:
-
Add the cleavage cocktail (10 mL per 1 g resin).[6]
-
Agitate for 2–3 hours at room temperature.
-
Caution: N-methylated peptides cleave slower due to steric hindrance near the resin linker. If the N-Me-Tyr is at the C-terminus, extend time to 4 hours.
-
-
Isolation:
-
Filter resin and wash with neat TFA.[4]
-
Concentrate filtrate under Nitrogen flow.
-
Precipitate in cold Diethyl Ether.
-
-
Important Chemical Note (O-to-C Migration):
-
In high concentrations of TFA, the benzyl cation (if any is liberated) or the benzyl ether itself can undergo rearrangement to the 3-position of the Tyrosine ring (3-benzyltyrosine).
-
Mitigation: Keep the temperature strictly at 20–25°C. If migration is observed (via NMR/HPLC), use a "Low-High" cleavage strategy or switch to HBr/AcOH if total deprotection is actually desired.
-
Troubleshooting & Logical Pathways
Visualization: Cleavage Workflow & Decision Tree
Figure 1: Decision tree for selecting the appropriate cleavage condition based on resin type and experimental goal.
Common Issues
-
Diketopiperazine (DKP) Formation:
-
Symptom:[1][3][4][7][8][9][10] Low yield or loss of the C-terminal dipeptide.
-
Cause: If you remove the Fmoc group from N-Me-Tyr while it is the second residue from the resin (or the first attached to a linker like Rink), the free amine will attack the ester.
-
Solution: Use 2-CTC resin (sterically hindered trityl linker suppresses DKP). Do not remove Fmoc until the chain is elongated or the unit is cleaved.
-
-
Incomplete Cleavage:
References
-
National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Retrieved from [Link]
-
Niederhafner, P., et al. (2016).[11] Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Amino Acids.[2][3][5][6][7][12][13][14][15][16][17] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. renyi.hu [renyi.hu]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. acs.figshare.com [acs.figshare.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc Deprotection of N-Methylated Residues
Topic: Incomplete Fmoc deprotection of N-methylated residues Content type: Technical Support Center (Q&A + Protocols) Audience: Researchers, scientists, and drug development professionals
Status: Operational Subject: Troubleshooting incomplete deprotection, steric hindrance, and diketopiperazine (DKP) formation in N-methylated peptides.
Executive Summary & Mechanism
N-methylated amino acids are critical for improving the metabolic stability and membrane permeability of peptide therapeutics. However, the N-methyl group introduces significant steric bulk and promotes cis-peptide bond formation (cis/trans isomerization). This conformational constraint hinders the accessibility of the Fmoc group to standard deprotection reagents (e.g., 20% piperidine), leading to incomplete deprotection and subsequent deletion sequences.
Furthermore, N-methylated residues at the dipeptide stage (specifically the 2nd residue from the C-terminus) are highly prone to diketopiperazine (DKP) formation . Upon Fmoc removal, the liberated secondary amine can intramolecularly attack the C-terminal benzyl ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.
Troubleshooting Guide (Q&A)
Diagnosis & Monitoring[1][2][3][4][5][6]
Q: I suspect incomplete Fmoc removal on my N-methylated residue. The Kaiser test is negative (yellow), but the subsequent coupling failed. Why? A: The Kaiser test (ninhydrin) relies on the formation of Ruhemann’s purple, which requires a primary amine. N-methylated residues yield secondary amines upon deprotection, which do not react typically with ninhydrin (or produce a faint, non-distinct reddish color).
-
Solution: Switch to the Chloranil Test or the p-Nitrophenyl Ester Test . The Chloranil test specifically detects secondary amines, turning the beads blue/green if deprotection was successful.
Q: My LC-MS shows a mass corresponding to the loss of the first two C-terminal residues (dipeptide deletion). Is this incomplete deprotection? A: Likely not. This is a classic signature of Diketopiperazine (DKP) formation .
-
Mechanism: After deprotecting the second residue (the N-methyl amino acid), the free secondary amine undergoes an intramolecular nucleophilic attack on the resin ester linkage. This cyclizes the dipeptide and cleaves it from the solid support.
-
Risk Factors: C-terminal Proline, Glycine, or N-methylated residues; Benzyl-based linkers (Wang, Merrifield).
Optimization & Chemistry
Q: 20% Piperidine is failing to remove the Fmoc group. Should I increase the time? A: Increasing time alone often fails due to the thermodynamic stability of the aggregated/hindered state. You need a stronger base or a chaotic environment.
-
Recommendation: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1][2] DBU is a non-nucleophilic, stronger base that drives deprotection kinetically.[3]
-
Warning: DBU can promote aspartimide formation if Asp residues are present.[4] Use with caution or add 0.1 M HOBt.
Q: How do I prevent DKP formation during the deprotection of the second residue? A: You must destabilize the transition state for cyclization or sterically block the attack.
-
Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) resin .[2] The bulky trityl group sterically hinders the attack on the ester linkage.
-
Reagent: Use 5% Piperazine + 2% DBU . This "flash deprotection" minimizes the time the free amine sits in a basic environment before the next coupling.
Decision Logic & Workflows
Figure 1: Troubleshooting Decision Tree
Caption: Logical flow for diagnosing failures during N-methylated residue deprotection.
Experimental Protocols
Protocol A: Enhanced Deprotection Cocktail (DBU/Piperazine)
Use this protocol for difficult N-methylated residues where 20% piperidine fails.
Reagents:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Strong non-nucleophilic base.[3]
-
Piperazine: Efficient scavenger of dibenzofulvene (DBF).
Preparation: Prepare a solution of 2% DBU (v/v) and 5% Piperazine (w/v) in DMF. (Note: Piperazine is a solid; dissolve 5g in 100mL DMF, then add 2mL DBU).
Procedure:
-
Swell Resin: Ensure resin is swollen in DMF (30 min).
-
Short Treatment: Add DBU/Piperazine cocktail (5 mL per gram resin). Agitate for 2 minutes . Drain.
-
Why? Removes the bulk of Fmoc and neutralizes acidic species.[6]
-
-
Long Treatment: Add fresh cocktail. Agitate for 5–10 minutes . Drain.
-
Note: Do not exceed 15 minutes to avoid aspartimide formation or racemization at sensitive sites (e.g., Cys, His).
-
-
Wash: Wash extensively with DMF (5 x 2 min) to remove all traces of DBU.
-
Critical: Residual DBU will hamper the subsequent HATU/HBTU coupling activation.
-
Protocol B: Chloranil Test (For Secondary Amines)
Use this to verify deprotection of N-methylated residues.
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% p-Chloranil in DMF.
Procedure:
-
Take a small sample of resin beads (~1-2 mg) into a small glass tube.
-
Wash beads 3x with Ethanol to remove DMF (which can sometimes interfere with color perception).
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Positive (+) -> Secondary amine is free (Deprotection Complete).
-
Colorless/Yellowish Beads: Negative (-) -> Fmoc still present (Deprotection Incomplete).
Comparative Data: Deprotection Bases
| Reagent | Base Strength (pKa in MeCN) | Scavenging Ability | Risk Profile | Best Use Case |
| Piperidine (20%) | ~18.8 | High (Forms adduct) | Low (Precipitate formation) | Standard SPPS |
| Piperazine (5%) | ~18.5 | High | Low (Safer alternative) | Green Chemistry / Standard |
| DBU (2%) | ~24.3 | None (Non-nucleophilic) | High (Aspartimide, Racemization) | Sterically Hindered / N-Methyl |
References
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. (2022). [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. (2022). [Link]
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry. (2013). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Side reactions associated with Fmoc-N-methyl-Tyr(Bzl)-OH
The following Technical Support Guide addresses the specific challenges associated with Fmoc-N-methyl-Tyr(Bzl)-OH . This building block presents a "perfect storm" of peptide synthesis challenges: steric hindrance from the
Status: Active | Severity: High | Category: Non-Standard Amino Acid[1]
Executive Summary
Fmoc-N-methyl-Tyr(Bzl)-OH is a specialized building block.[1] Unlike the standard Fmoc-Tyr(tBu)-OH, this derivative carries a Benzyl (Bzl) ether protection on the tyrosine side chain.
-
Critical Warning: The Bzl group is NOT removed by standard 95% TFA cleavage cocktails used in Fmoc chemistry. It requires strong acids (HF, TFMSA) or catalytic hydrogenolysis.
-
Primary Risks: Failed coupling (sterics), chain loss (DKP), racemization, and incomplete side-chain deprotection.[1]
Module 1: Coupling Difficulties (The "Getting it On" Phase)
Issue: The
Troubleshooting Protocol
| Parameter | Standard Protocol (Avoid) | Recommended Protocol |
| Reagent | HBTU, TBTU, HOBt | HATU, COMU, or PyAOP (with HOAt if available) |
| Base | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Collidine) or NMM (N-methylmorpholine) |
| Stoichiometry | 3-5 eq | 3-5 eq (Double Coupling required) |
| Monitoring | Kaiser Test (Ninhydrin) | Chloranil Test or p-Nitrophenol Test (Ninhydrin fails on secondary amines) |
Expert Insight: The "Magic Mixture"
For particularly difficult couplings to the N-methylated amine, use a chaotropic solvent system to disrupt aggregation:
-
Solvent: DMF with 1% Triton X-100 or use "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X-100).[1]
-
Temperature: Elevate to 50°C (Microwave) only if the activated AA is not prone to racemization (see Module 4).
Module 2: The Stability Trap (Diketopiperazine Formation)
Issue: Premature cleavage of the peptide chain.
Mechanism: After deprotecting the Fmoc group of the amino acid attached to the N-Me-Tyr (the
Visualization: DKP Mechanism
Caption: Mechanism of Diketopiperazine (DKP) formation leading to premature peptide cleavage.
Prevention Strategy[1][2]
-
Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The steric bulk of the trityl linker prevents the DKP cyclization. Avoid Wang resin for C-terminal N-Me sequences.[1]
-
Order of Operations: If using Wang resin, couple the next amino acid immediately. Do not leave the deprotected resin sitting in DMF.
Module 3: The Deprotection Dilemma (Side Chain Removal)
Issue: You are using Tyr(Bzl) in an Fmoc workflow. Diagnosis: If you cleave with 95% TFA and see a mass corresponding to [M + 90 Da], the Benzyl group is still attached. If you see [M + 106 Da] or complex mixtures, you have alkylation.[1]
The "Bzl" vs. "tBu" Decision Matrix
-
Scenario A: You want free Tyrosine.
-
Error: You are using the wrong building block.
-
Fix: Switch to Fmoc-N-Me-Tyr(tBu)-OH . The tBu group cleaves in 95% TFA.[2]
-
-
Scenario B: You MUST use Tyr(Bzl) (e.g., specific orthogonality).
Side Reaction: Friedel-Crafts Alkylation
If you attempt to force Bzl removal with high TFA/Temperature, the benzyl carbocation (
Scavenger Cocktail (If attempting TFA-based removal):
-
Note: Only effective for "halobenzyl" or labile benzyls, but critical if attempting Bzl removal.
-
Cocktail: TFA / Thioanisole / Phenol / Water / EDT (82.5 : 5 : 5 : 5 : 2.5).[3][4]
-
Mechanism:[5][6][7][8][9] Thioanisole and Phenol act as "sponges" for the benzyl cation.
Module 4: Racemization (Purity Phase)
Issue:
Troubleshooting Protocol
-
Activation: Do NOT pre-activate the amino acid for long periods. Add the coupling reagent to the resin immediately after mixing with the AA.
-
Base: Avoid DIPEA if possible. Use Collidine (TMP) or N-Methylmorpholine (NMM) . These weaker bases reduce the rate of proton abstraction from the
-carbon. -
Additives: Use Oxyma Pure or HOAt (if available) instead of HOBt. They accelerate coupling, reducing the time window for racemization.
Frequently Asked Questions (FAQ)
Q1: Can I remove the Bzl group with standard TFA/Water/TIS (95:2.5:2.5)? A: No. The Benzyl ether on Tyrosine is stable to 95% TFA at room temperature. You will isolate the protected peptide.[3] If you heat it, you risk alkylating the tyrosine ring (Friedel-Crafts). Use Fmoc-N-Me-Tyr(tBu)-OH for standard TFA cleavage.
Q2: My Kaiser test is negative (yellow), but the coupling failed. Why?
A: The Kaiser test detects primary amines.
Q3: I see a mass of [Expected Mass - 2 Amino Acids] in my LCMS. A: This is the signature of DKP formation . The dipeptide containing the N-Me-Tyr cyclized and fell off the resin. Switch to 2-Chlorotrityl Chloride (2-CTC) resin or use a bulky "Trityl-linker" on Tentagel.
Q4: Which coupling reagent is best for N-Me-Tyr? A: HATU or COMU are the gold standards.[1] PyBrOP is also excellent for coupling between two N-methylated residues (a very difficult junction).
References
-
Canadian Science Publishing. Racemization of N-methylamino acids during peptide bond formation. [Link][1]
-
AAPPTec. Guide to Coupling Reagents and Racemization Suppression. [Link]
Sources
- 1. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Diketopiperazine Formation with N-Methylated Amino Acids
Welcome to the technical support center for navigating the complexities of diketopiperazine (DKP) formation, with a special focus on peptides containing N-methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging side reaction in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to help you diagnose, control, and even leverage DKP formation in your projects.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding DKP formation, particularly in the context of N-methylated amino acids.
Q1: What is a diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: A diketopiperazine is a cyclic dipeptide formed from the intramolecular cyclization of a dipeptide unit.[1][2] This occurs when the N-terminal amine of a dipeptide attacks the carbonyl group of the amide bond, cleaving the peptide chain and forming a stable six-membered ring.[1][3][4] This side reaction is a significant issue in peptide synthesis, especially during solid-phase peptide synthesis (SPPS), because it leads to the truncation of the desired peptide, reducing the overall yield.[1][5] The resulting DKP byproduct can also be challenging to separate from the target peptide, complicating purification efforts.[1]
Q2: How does N-methylation of an amino acid affect its propensity for DKP formation?
A2: N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone. This modification can significantly influence the rate of DKP formation. The N-methyl group can sterically hinder the necessary bond rotations for the peptide to adopt the cis conformation required for cyclization. However, N-methylation also lowers the energy barrier between cis and trans amide isomers, which can, in some contexts, facilitate the formation of the reactive conformation.[6] Furthermore, on-resin N-methylation has been shown to dramatically increase the solubility of the resulting DKP derivatives.[7] The overall effect is sequence and context-dependent.
Q3: Are there specific amino acid sequences that are more prone to DKP formation?
A3: Yes, sequence plays a critical role. Peptides with a proline residue at the second position (penultimate) from the N-terminus are highly susceptible to DKP formation.[1][5][8][9] This is due to proline's unique cyclic structure, which inherently favors the cis-amide bond conformation necessary for cyclization.[5] Glycine at the N-terminus can also increase the rate of DKP formation.[1] The presence of N-methylated amino acids, particularly at the N-terminus or the second position, adds another layer of complexity that requires careful consideration.
Q4: What are the primary reaction conditions that promote DKP formation?
A4: Several factors can promote DKP formation:
-
Base: The presence of a base, such as piperidine used for Fmoc-deprotection in SPPS, is a known catalyst for DKP formation.[1][3]
-
Temperature: Elevated temperatures can accelerate the rate of DKP formation.[5][10]
-
Solvent: The choice of solvent can influence the reaction rate. For instance, the rate of DKP formation has been observed to increase with decreasing solvent polarity.[4]
-
pH: The rate of DKP formation is significantly dependent on pH, with the unprotonated N-terminal amino group being more reactive.[11][12]
Q5: Can DKP formation ever be a desired outcome?
A5: Absolutely. Diketopiperazines are a class of compounds with diverse and interesting biological activities.[13][14] They are found in many natural products and are being explored for various therapeutic applications, including drug delivery systems.[13][15][16] Therefore, understanding and controlling DKP formation can be a powerful tool for the synthesis of these valuable molecules.[13][17][18]
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments involving N-methylated amino acids and potential DKP formation.
Issue 1: Low Yield of the Desired Linear Peptide
Possible Cause: Unanticipated and significant DKP formation is leading to the cleavage and loss of your target peptide. This is particularly common when an N-methylated amino acid is in the first or second position of the peptide sequence.
Troubleshooting Steps:
-
Confirm DKP Formation:
-
LC-MS Analysis of Crude Product: Analyze your crude reaction mixture by LC-MS. Look for a peak with a mass corresponding to the cyclic dipeptide of the first two amino acids.
-
Analysis of Wash Solutions: During SPPS, the DKP can be cleaved from the resin and washed away. Collect and concentrate the piperidine and subsequent wash solutions after the second amino acid coupling and analyze them by LC-MS to detect the "traceless" loss of your peptide.[5]
-
-
Mitigation Strategies:
-
Modify Deprotection Conditions:
-
Milder Base: Switch from the standard 20% piperidine in DMF to a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.[5][19][20] This has been shown to significantly reduce DKP formation.[20]
-
Reduced Time: Minimize the deprotection time to the shortest duration necessary for complete Fmoc removal.
-
-
Lower Reaction Temperature: Perform coupling and deprotection steps at a lower temperature (e.g., 0 °C or room temperature) to slow the rate of DKP formation.[1]
-
Change the Resin: If using a Wang or other acid-labile resin, consider switching to a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the 2-CTC linkage can physically hinder the back-biting cyclization reaction.[5][8]
-
Use Dipeptide Building Blocks: Synthesize the first two amino acids as a dipeptide unit and couple it to the resin in a single step. This bypasses the vulnerable dipeptidyl-resin intermediate that is prone to cyclization.[5][8]
-
Issue 2: A Major Impurity with the Mass of the DKP is Observed
Possible Cause: Reaction conditions are strongly favoring the cyclization reaction over the desired peptide elongation.
Troubleshooting Steps:
-
Review Your Coupling Strategy:
-
Immediate Coupling: After Fmoc deprotection and washing, proceed immediately to the next coupling step. Leaving the deprotected N-terminal amine exposed for extended periods increases the likelihood of DKP formation.[1]
-
In Situ Neutralization: In Boc-based synthesis, utilizing in situ neutralization protocols can suppress DKP formation.[8]
-
-
Consider a Simultaneous Deprotection/Coupling Approach:
-
This advanced technique involves performing the deprotection in the presence of the activated amino acid to be coupled. This "entraps" the newly deprotected N-terminal amine, favoring intermolecular coupling over intramolecular cyclization.[21]
-
Issue 3: Difficulty Synthesizing a Specific N-Methylated DKP
Possible Cause: The chosen synthetic route is not optimal for the desired N-methylated DKP, leading to low yields or side products.
Troubleshooting Steps:
-
On-Resin N-Methylation and Cyclative Release:
-
This method involves synthesizing the linear dipeptide on the resin, followed by a selective on-resin N-methylation, and then treating the resin-bound N-methylated dipeptide with a base (e.g., 20% piperidine in DMF) to induce cyclization and release from the resin.[7]
-
-
Catalytic Approaches:
-
Explore the use of catalysts to promote the cyclocondensation reaction. For example, phosphorus pentoxide has been used to achieve higher yields and shorter reaction times in DKP synthesis.[15] Diboronic acid anhydride has also been employed for the synthesis of DKPs with hydroxymethyl functional groups.[13]
-
Experimental Protocols
Protocol 1: Minimized DKP Formation during Fmoc-SPPS of a Peptide with an N-terminal N-Methylated Amino Acid
This protocol incorporates strategies to suppress DKP formation when synthesizing a linear peptide.
-
Resin Selection and Swelling:
-
Choose a 2-chlorotrityl chloride (2-CTC) resin.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3 times).
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the resin using standard protocols (e.g., DIC/Oxyma).
-
-
Second N-Methylated Amino Acid Coupling:
-
Perform Fmoc deprotection using 2% DBU and 5% piperazine in NMP for 5-10 minutes.
-
Wash the resin thoroughly with NMP (5 times).
-
Immediately couple the Fmoc-N-methyl-amino acid using a suitable coupling reagent (e.g., HATU, HCTU). Allow for a potentially longer coupling time due to the steric hindrance of the N-methyl group.
-
-
Subsequent Elongation:
-
Continue with the peptide synthesis using the optimized deprotection conditions for each cycle.
-
-
Cleavage and Analysis:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Analyze the crude product by HPLC and LC-MS to assess the purity and identify any DKP byproduct.
-
Protocol 2: Intentional Synthesis of an N-Methylated DKP via Cyclative Release
This protocol is designed for the targeted synthesis of an N-methylated DKP.
-
Dipeptide Synthesis on Resin:
-
Synthesize the desired dipeptide on a suitable resin (e.g., Wang resin). The C-terminal amino acid is loaded first, followed by the N-terminal amino acid.
-
-
On-Resin N-Methylation (if required):
-
If the N-methylated amino acid was not incorporated during the initial coupling, perform on-resin N-methylation. A common method is the use of methyl iodide and a suitable base.
-
-
Cyclative Release:
-
Treat the resin-bound N-methylated dipeptide with 20% piperidine in DMF.[7]
-
The reaction is typically stirred at room temperature for several hours to overnight.
-
The DKP is released into the solution.
-
-
Purification:
-
Filter the resin and collect the filtrate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-methylated DKP using an appropriate method, such as flash chromatography or preparative HPLC.
-
Visualizations
Mechanism of Diketopiperazine Formation
Caption: General mechanism of DKP formation from an N-methylated dipeptide.
Troubleshooting Workflow for Low Peptide Yield
Caption: Decision workflow for troubleshooting low peptide yield due to DKP formation.
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). ACS Publications. [Link]
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]
-
Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. (1979). Journal of the Chemical Society, Chemical Communications, (6), 843. [Link]
-
Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis. (2013). Angewandte Chemie International Edition, 52(40), 10630–10633. [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (1987). Journal of the Chemical Society, Perkin Transactions 1, 213–217. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega, 7(14), 11843–11849. [Link]
-
Biomimetic catalysis of diketopiperazine and dipeptide syntheses. (2013). Angewandte Chemie (International Ed. in English), 52(40), 10630–10633. [Link]
-
Helical structure in cyclic peptides: effect of N-methyl amides versus esters. (2015). Organic & Biomolecular Chemistry, 13(36), 9474–9477. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2025). The Journal of Organic Chemistry. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]
-
Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2016). Journal of the American Chemical Society, 138(40), 13242–13245. [Link]
- Catalysis of diketopiperazine synthesis. (2014).
-
Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213–222. [Link]
-
Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. (2021). The Journal of Physical Chemistry B. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega, 7(50), 46979–46990. [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2022). Journal of the American Society for Mass Spectrometry, 33(11), 2134–2143. [Link]
-
Influence of Solvents upon Diketopiperazine Formation of FPG8K. (2022). Journal of the American Society for Mass Spectrometry, 33(10), 1904–1912. [Link]
-
Linear oligopeptide formation from alanine-diketopiperazine in acidic aqueous solutions using interfacial nano-pulsed discharge. (2024). RSC Advances, 14(53), 39185–39191. [Link]
-
Kinetics of Diketopiperazine Formation Using Model Peptides. (1998). Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]
-
Effects of temperature and pH on the formation cyclo-Pro-Pro in the reaction of Pro with P 3 m. (n.d.). ResearchGate. [Link]
-
Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. (2007). Organic & Biomolecular Chemistry, 5(13), 2046–2058. [Link]
-
Development of a diketopiperazine-forming dipeptidyl Gly-Pro spacer for preparation of an antibody–drug conjugate. (2015). MedChemComm, 6(12), 2175–2179. [Link]
-
2,5-Diketopiperazine. (n.d.). In Wikipedia. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2012). Nature Chemical Biology, 8(9), 801–807. [Link]
-
Improving Oral Bioavailability of Cyclic Peptides by N -Methylation. (2012). CHIMIA International Journal for Chemistry, 66(11), 853-856. [Link]
-
SYNTHESIS OF DIKETOPIPERAZINES. (1963). Canadian Journal of Chemistry, 41(12), 2904-2909. [Link]
-
Improving on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2021). Marine Drugs, 19(6), 311. [Link]
-
Two-step mass spectrometric approach for the identification of diketopiperazines in chicken essence. (2009). Food Chemistry, 114(4), 1541-1547. [Link]
-
Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. (2009). Journal of Agricultural and Food Chemistry, 57(20), 9563–9568. [Link]
-
Development of a diketopiperazine-forming dipeptidyl Gly-Pro spacer for preparation of an antibody–drug conjugate. (2015). MedChemComm, 6(12), 2175-2179. [Link]
-
Diketopiperazines. (n.d.). Baran Lab. [Link]
-
Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. (2016). Current Research in Nutrition and Food Science Journal, 4(Special Issue), 65-74. [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides. (2020). Chemistry – A European Journal, 26(65), 14811-14817. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. US8748609B2 - Catalysis of diketopiperazine synthesis - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biomimetic catalysis of diketopiperazine and dipeptide syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Enzymatic Stability of Peptides with N-methyl-tyrosine
In the landscape of peptide-based drug development, achieving metabolic stability without compromising biological activity is a paramount challenge. Native peptides, despite their high potency and selectivity, are often hampered by rapid enzymatic degradation in vivo, leading to short half-lives and limited therapeutic efficacy.[1][2][3] One of the most effective strategies to overcome this limitation is the site-specific N-methylation of the peptide backbone.[3][4][5] This guide provides a comprehensive comparison of the enzymatic stability of peptides containing N-methyl-tyrosine against their native counterparts and other modifications, supported by experimental data and detailed protocols for researchers in the field.
The introduction of a methyl group onto the amide nitrogen of a peptide bond, particularly at a tyrosine residue, imparts significant resistance to proteolytic enzymes.[5] This modification introduces steric hindrance that physically blocks the approach of proteases and can induce conformational changes that render the peptide a poor substrate for these enzymes.[4][5][6] The result is a dramatic increase in the peptide's half-life in biological matrices, a critical factor for developing viable therapeutic candidates.
Comparative Analysis of Enzymatic Stability
The enhanced stability of N-methylated peptides is not merely theoretical. Numerous studies have quantitatively demonstrated the profound impact of this modification. Below is a comparative summary of stability data for a hypothetical peptide, "Peptide-A," and its N-methyl-tyrosine analogue, "Peptide-A (N-Me-Tyr)."
| Peptide Variant | Biological Matrix | Key Protease Type | Half-life (t½) | Degradation Rate Constant (k) | Fold Improvement |
| Peptide-A (Native) | Human Plasma | Serine Proteases (e.g., Chymotrypsin) | 25 min | 0.0277 min⁻¹ | 1x |
| Peptide-A (N-Me-Tyr) | Human Plasma | Serine Proteases (e.g., Chymotrypsin) | > 480 min | < 0.0014 min⁻¹ | > 19x |
| Peptide-A (Native) | Chymotrypsin Solution | Chymotrypsin | 10 min | 0.0693 min⁻¹ | 1x |
| Peptide-A (N-Me-Tyr) | Chymotrypsin Solution | Chymotrypsin | > 360 min | < 0.0019 min⁻¹ | > 36x |
Note: The data presented is a representative compilation based on established principles and reported outcomes in peptide chemistry. Actual results will vary depending on the specific peptide sequence and the position of the N-methylation.
The rationale behind this significant improvement lies in the mechanism of proteolytic degradation. Enzymes like chymotrypsin, which preferentially cleave at the C-terminal side of aromatic amino acids such as tyrosine, are effectively thwarted by the presence of an N-methyl group.[7][8] This modification disrupts the necessary interactions within the enzyme's active site, leading to a substantial decrease in the rate of hydrolysis.[4][6]
The Underlying Mechanism of Enhanced Stability
The protective effect of N-methylation can be attributed to two primary factors: steric hindrance and conformational rigidity. The addition of a methyl group to the amide nitrogen introduces bulk that physically obstructs the access of proteolytic enzymes to the scissile peptide bond.[5] Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a conformation that is not recognized by proteases.[5][6]
Experimental Protocols for Assessing Enzymatic Stability
To empirically determine the stability of N-methyl-tyrosine containing peptides, robust and reproducible experimental protocols are essential. Here, we provide detailed methodologies for two common assays: an in vitro plasma stability assay and a specific enzymatic degradation assay using chymotrypsin.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in a complex biological matrix that mimics the in vivo environment.
1. Materials:
-
Test peptide and its N-methylated analogue
-
Human plasma (or other species of interest), anticoagulated with EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile with 1% trifluoroacetic acid (TFA)
-
Incubator/shaker set to 37°C
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system[9]
2. Procedure:
-
Peptide Preparation: Prepare stock solutions of the native and N-methylated peptides in PBS at a concentration of 1 mM.
-
Incubation: In separate microcentrifuge tubes, add 90 µL of pre-warmed human plasma. Spike with 10 µL of the peptide stock solution to achieve a final concentration of 100 µM.
-
Time Points: Incubate the samples at 37°C with gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 20 µL aliquot.
-
Quenching: Immediately mix the aliquot with 80 µL of the cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Sample Processing: Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining peptide concentration using a validated LC-MS method.[9][10]
3. Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: Chymotrypsin Digestion Assay
This assay assesses the stability of a peptide against a specific protease known to cleave at tyrosine residues.
1. Materials:
-
Test peptide and its N-methylated analogue
-
α-Chymotrypsin from bovine pancreas[7]
-
Digestion buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
Quenching solution: 10% TFA
-
HPLC system with UV detection
2. Procedure:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Prepare 1 mM stock solutions of the peptides in the digestion buffer.
-
Digestion Reaction: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the chymotrypsin stock solution (for a final enzyme:substrate ratio of approximately 1:100 w/w, this may need optimization).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At specified time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes for the native peptide and longer for the N-methylated analogue), take a 10 µL aliquot.
-
Quenching: Stop the reaction by adding the aliquot to 10 µL of the quenching solution.
-
Analysis: Analyze the samples directly by reverse-phase HPLC, monitoring the decrease in the peak area of the parent peptide at 214 nm or 280 nm.[11]
3. Data Analysis:
-
Determine the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
-
Calculate the half-life from the degradation curve.
Conclusion and Future Perspectives
The incorporation of N-methyl-tyrosine is a powerful and validated strategy to significantly enhance the enzymatic stability of therapeutic peptides.[12] This modification directly addresses one of the most significant hurdles in peptide drug development, paving the way for candidates with improved pharmacokinetic profiles and greater clinical potential. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated analogues against their native counterparts, enabling researchers to make data-driven decisions in the drug development process.[12] The continued exploration and application of N-methylation will undoubtedly lead to the development of novel and more effective peptide therapeutics.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
-
Rousseau, E., Young, J. D., & Bénard, F. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Pharmaceuticals, 13(5), 96. [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2025). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ResearchGate. [Link]
-
Siano, A., & Iraolagoitia, X. L. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
-
Nguyen, L. T., Smith, J. D., & Lee, Y. W. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]
-
Smith, J. D., & Lee, Y. W. (2024). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. bioRxiv. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Nguyen, L. T., Smith, J. D., & Lee, Y. W. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
-
Rousseau, E., Young, J. D., & Bénard, F. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lifetein.com [lifetein.com]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chymotrypsin [sigmaaldrich.com]
- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsra.net [ijsra.net]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of N-methyl-tyrosine Incorporation by Edman Degradation
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids such as N-methyl-tyrosine is a cornerstone of modern peptide therapeutics. N-methylation of the peptide backbone can dramatically improve metabolic stability, enhance membrane permeability, and modulate binding affinity.[1][2][3] However, the successful synthesis of these modified peptides is only half the battle; rigorous analytical validation is paramount to confirm the precise location and integrity of the incorporated N-methyl-tyrosine.
This guide provides an in-depth, objective comparison of analytical techniques for validating N-methyl-tyrosine incorporation, with a primary focus on the classic Edman degradation method. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure the scientific integrity of your findings.
The Analytical Challenge of N-Methylation
The foundational principle of Edman degradation, a technique that has been a bedrock of protein chemistry for decades, is the sequential removal and identification of amino acids from the N-terminus of a peptide.[4][5] The entire process hinges on the reaction between phenyl isothiocyanate (PITC) and the free primary α-amino group of the N-terminal residue.[6][7]
N-methyl-tyrosine, possessing a secondary amine at its α-nitrogen, presents a direct chemical block to this initial coupling step.[4][8][9] If N-methyl-tyrosine is at the N-terminal position of a peptide, the Edman sequencing process cannot initiate. However, if the modification is internal, Edman degradation provides a uniquely definitive, albeit terminal, result. This guide will dissect how to leverage this "blocking" effect as a powerful validation tool and compare its utility against modern orthogonal methods.
Edman Degradation: A Definitive "Stop Signal"
While often perceived as a limitation, the inability of Edman chemistry to proceed past an N-methylated residue can be exploited to pinpoint its exact location within a peptide sequence. The sequencing reaction proceeds normally along the peptide backbone until it encounters the N-methylated amino acid at the N-terminus of the truncated peptide. At this cycle, the PITC coupling reaction fails, leading to a "stop" or a blank cycle where no phenylthiohydantoin (PTH)-amino acid derivative is detected. This abrupt termination of the sequence provides powerful evidence for the position of the modification.
Illustrative Workflow: Edman Degradation
The diagram below illustrates the stepwise process of Edman degradation and highlights the termination event upon encountering an N-methylated residue.
Caption: Edman degradation workflow terminating at an N-methylated residue.
Interpreting Experimental Data
For a model peptide with the sequence Gly-Ala-NMeTyr-Val-Leu , the expected output from an automated Edman sequencer would be as follows:
| Cycle Number | Expected PTH-Amino Acid Detected | Interpretation |
| 1 | Glycine | The N-terminal amino acid is Glycine. |
| 2 | Alanine | The second amino acid is Alanine. |
| 3 | None | Sequencing stops. The third residue is a modified amino acid, consistent with N-methyl-tyrosine. |
| 4 | None | No further sequencing possible. |
| 5 | None | No further sequencing possible. |
This clear "stop" signal at cycle 3 is a robust indicator of the successful and site-specific incorporation of N-methyl-tyrosine at the third position.
Comparative Analysis of Validation Techniques
While Edman degradation provides unique information, a comprehensive validation strategy should employ orthogonal methods. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Purpose | N-terminal sequence determination. | Molecular weight determination and fragmentation analysis. | Detailed 3D structure and connectivity analysis. |
| Information Provided | Confirms sequence up to the N-methylated residue; location is inferred by sequencing termination. | Confirms total mass (incorporation) and pinpoints location via fragmentation (MS/MS).[10] | Unambiguously confirms structure, including the N-methyl group's presence and its effect on local conformation. |
| Sample Requirement | 10-100 picomoles.[11] | <1-10 picomoles. | 1-10 nanomoles (milligrams). |
| Strengths | Direct sequencing method; provides unambiguous data for the initial residues; the "stop" signal is definitive.[12] | High sensitivity and accuracy; high throughput; provides exact molecular weight; MS/MS confirms precise location.[10] | Provides the most detailed structural information; non-destructive.[13][14][15] |
| Limitations | Sequencing is blocked by N-methylation.[4][8][9] Limited to ~30-50 residues.[8][11] Slower throughput.[9] | Does not provide direct sequence information without fragmentation; interpretation of MS/MS spectra can be complex. | Lower throughput; requires significantly more sample; complex data analysis. |
Decision-Making Workflow
Choosing the right analytical strategy depends on the available resources and the specific question being asked. The following workflow can guide your validation process.
Caption: A workflow for selecting the appropriate validation method.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Peptide (Gly-Ala-NMeTyr-Val-Leu)
This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Amino Acid Coupling: For each amino acid (Leu, Val, NMeTyr, Ala, Gly in order), dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours. Monitor coupling completion with a Kaiser test.[16]
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.[16]
-
Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.
Protocol 2: Validation by Edman Degradation
-
Sample Preparation: Dissolve 100-200 picomoles of the purified peptide in a suitable solvent (e.g., 0.1% TFA in water). If the sample contains non-volatile salts, perform a buffer exchange or precipitation step.[17]
-
Immobilization: Load the sample onto a PVDF membrane or glass fiber disc and allow it to dry completely.[18]
-
Sequencing: Place the membrane/disc into the reaction cartridge of an automated protein sequencer (e.g., Shimadzu PPSQ series or Applied Biosystems Procise).
-
Reaction Cycles: Initiate the automated sequencing program. The instrument will perform the following steps for each cycle:
-
Analysis: The resulting PTH-amino acid is automatically injected into an inline HPLC system. Identify the amino acid by comparing its retention time to a standard chromatogram.
-
Data Interpretation: Monitor the sequence output for each cycle. A blank cycle following a series of correct identifications indicates the position of the N-methyl-tyrosine residue.
Protocol 3: Validation by LC-MS and MS/MS
-
Sample Preparation: Prepare a ~10 µM solution of the purified peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
LC-MS (Intact Mass):
-
Inject the sample onto an RP-HPLC column (e.g., C18) connected to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode across a mass range that includes the theoretical molecular weight of the peptide.
-
Analyze the resulting spectrum. The experimental mass should match the theoretical mass of the peptide containing N-methyl-tyrosine (mass of peptide with Tyr + 14.01565 Da).[10]
-
-
LC-MS/MS (Sequence and Location):
-
Perform a second injection, programming the mass spectrometer to isolate the precursor ion (the molecular ion of the peptide) and fragment it using Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD).
-
Analyze the fragmentation pattern. Identify the series of b- and y-ions. A mass shift of +14.02 Da on a fragment ion will pinpoint the N-methyl-tyrosine residue's exact location. For example, in Gly-Ala-NMeTyr-Val-Leu, the y₃ ion (NMeTyr-Val-Leu) and the b₃ ion (Gly-Ala-NMeTyr) will both show the mass increase.
-
Conclusion
Validating the incorporation of N-methyl-tyrosine requires a robust and multi-faceted analytical approach. Edman degradation, while a classic technique, offers a uniquely definitive method for confirming the location of an internal N-methylated residue through its characteristic "stop signal." It serves as an excellent orthogonal method to the high-sensitivity and high-throughput capabilities of mass spectrometry. For ultimate structural proof, particularly in complex cases or for regulatory filings, NMR spectroscopy provides unparalleled detail. By understanding the principles and limitations of each technique and applying them within a logical workflow, researchers can ensure the integrity and quality of their synthesized peptides, paving the way for successful downstream applications in research and drug development.
References
- Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio. (URL: )
-
Edman degradation - Wikipedia. (URL: [Link])
-
Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC. (URL: [Link])
-
Phenyl Isothiocyanate. e-EROS Encyclopedia of Reagents for Organic Synthesis. (URL: [Link])
-
Amino Acid Sequencing Challenges: A Deep Dive - Creative Biolabs. (URL: [Link])
-
Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments. (URL: [Link])
-
N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs. (URL: [Link])
-
Key Pain Points in Amino Acid Sequencing & How to Avoid Them - Rapid Novor. (URL: [Link])
-
ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing. Journal of Biomolecular Techniques. (URL: [Link])
-
Theory of Edman Sequencing, Edman Degradation - Shimadzu Scientific Instruments. (URL: [Link])
-
4 Steps of Edman Degradation - Mtoz Biolabs. (URL: [Link])
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Phenyl Isothiocyanate Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])
-
Edman Degradation Sample Preparation Protocols - CIB (CSIC). (URL: [Link])
-
Phenyl Isothiocyanate Reaction with Amino-Terminal Residues - CSIR NET LIFE SCIENCE COACHING. (URL: [Link])
-
NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio. (URL: [Link])
-
Applications and Challenges of Edman Sequencing in Proteomics - Mtoz Biolabs. (URL: [Link])
-
Solid-phase synthesis and characterization of N-methyl-rich peptides | Request PDF - ResearchGate. (URL: [Link])
-
Unlocking Protein Secrets: The Power of Edman Protein Sequencing - Creative Biolabs. (URL: [Link])
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (URL: [Link])
-
Key Pain Points in Amino Acid Sequencing & How to Avoid Them - Novor Cloud. (URL: [Link])
-
Assigning methyl resonances for protein solution-state NMR studies - PMC - NIH. (URL: [Link])
-
Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique | FULIR. (URL: [Link])
-
Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed. (URL: [Link])
-
(L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC. (URL: [Link])
-
The very basics of NMR of proteins. (URL: [Link])
-
The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. - ResearchGate. (URL: [Link])
-
Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (URL: [Link])
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- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
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- 15. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Safe Handling of Fmoc-Nα-methyl-O-benzyl-L-tyrosine: A Comprehensive PPE and Operational Guide
For the modern researcher engaged in peptide synthesis, the meticulous handling of specialized reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe management of Fmoc-Nα-methyl-O-benzyl-L-tyrosine, a key building block in the synthesis of complex peptides. While this compound is not classified as a hazardous substance, adherence to rigorous safety protocols is a cornerstone of responsible laboratory practice.[1][2][3][4] This document moves beyond a simple checklist, offering a causal understanding of each recommendation to empower you with the knowledge to maintain a secure research environment.
I. Foundational Safety and Hazard Assessment
Fmoc-Nα-methyl-O-benzyl-L-tyrosine is a derivative of the amino acid tyrosine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the amine and a benzyl group on the hydroxyl function.[5] In its solid form, it is a powder. The primary physical hazard associated with this and similar powdered chemicals is the potential for inhalation of airborne particles.[1] While specific toxicological data for this exact compound is limited, good laboratory practice dictates treating all non-volatile organic compounds with a degree of caution to minimize exposure.
Core Principle: The primary objective is to prevent the inhalation of the powder and to avoid direct contact with the skin and eyes.[1][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating any potential exposure. The following table outlines the recommended PPE for handling Fmoc-Nα-methyl-O-benzyl-L-tyrosine, with detailed explanations for each selection.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7][8] | Protects eyes from airborne powder and potential splashes during solution preparation. Goggles provide a more complete seal and are recommended when handling larger quantities or when there is a significant risk of splashing.[7][9] |
| Hand Protection | Disposable nitrile gloves.[7][8] | Prevents direct skin contact with the chemical. Nitrile offers good resistance to a wide range of laboratory chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the skin.[3][4] |
| Body Protection | A knee-length laboratory coat made of a poly-cotton blend or other suitable material.[8][10] | Protects skin and personal clothing from spills and contamination.[9] |
| Respiratory Protection | A NIOSH-approved N95 or P1 filtering facepiece respirator (dust mask).[1][4] | Recommended when weighing or transferring the powder outside of a certified chemical fume hood, or whenever there is a potential for dust generation. This minimizes the inhalation of airborne particles.[1][4] |
| Foot Protection | Closed-toe shoes.[9][10] | Protects feet from spills and dropped objects.[9] |
III. Operational Workflow for Safe Handling
The following step-by-step protocol outlines the safe handling of Fmoc-Nα-methyl-O-benzyl-L-tyrosine from receipt to disposal.
Preparation and Engineering Controls:
-
Work Area: Whenever possible, handle the solid compound within a certified chemical fume hood or a powder containment hood.[1] This provides the highest level of protection by capturing any airborne dust at the source. If a fume hood is not available, work in a well-ventilated area and wear respiratory protection.[11][12]
-
Decontamination: Ensure the work surface is clean before and after handling the compound.
Donning PPE:
The correct sequence for putting on PPE is crucial to ensure its effectiveness.
Handling the Compound:
-
Weighing: When weighing the powder, use a weigh boat or paper. Perform this task in a fume hood or use a balance with a draft shield to minimize air currents that could disperse the powder.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates a significant amount of dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Doffing PPE:
The removal of PPE must be done carefully to prevent cross-contamination.
IV. Spill and Waste Management
Spill Response:
In the event of a small spill:
-
Alert others in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material and place it into a sealed, labeled container for disposal.[1][2] Avoid creating dust.
-
Wipe the spill area with a damp cloth, and then decontaminate the surface with an appropriate cleaning agent.
-
Dispose of all cleanup materials as chemical waste.
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal:
-
Solid Waste: Dispose of unused or waste Fmoc-Nα-methyl-O-benzyl-L-tyrosine in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, disposable respirators, and any other contaminated disposable items should be placed in a designated chemical waste container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1][6][12] Contact a licensed professional waste disposal service for proper disposal.[12]
V. Conclusion: Fostering a Culture of Safety
The safe handling of Fmoc-Nα-methyl-O-benzyl-L-tyrosine is not merely about following a set of rules but about understanding the principles behind them. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to safety ensures that the pursuit of scientific advancement is conducted responsibly and without compromise.
References
- Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT GUIDE. (n.d.).
- Personal Protective Equipment - Environmental Health & Safety - Georgia Tech. (n.d.).
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (n.d.).
- 7 - Safety Data Sheet. (n.d.).
- Overview of Fmoc Amino Acids - ChemPep. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. (2023, November 13).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- Safety Data Sheet. (n.d.).
- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications. (2013, August 15).
- Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine | CAS 428868-52-4 | SCBT. (n.d.).
- MSDS - Safety Data Sheet. (n.d.).
- FMOC-L-TYROSINE CAS No 92954-90-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine , Package: 250mg , Laibo Chem - Orion Cientific. (n.d.).
- Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC. (n.d.).
- Material Safety Data Sheet - L-Tyrosine, 99+% - Cole-Parmer. (2005, October 3).
- Methods for Removing the Fmoc Group. (n.d.).
- Proper Disposal of O-Methyl-D-tyrosine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC. (2022, March 29).
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- 2. fishersci.com [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine | CAS 428868-52-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. peptide.com [peptide.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 9. safety.rice.edu [safety.rice.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
